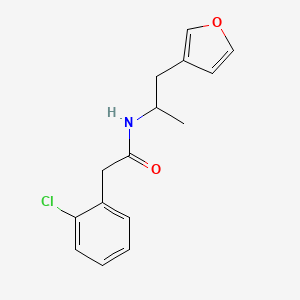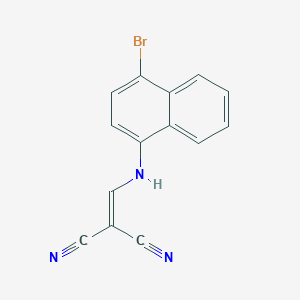![molecular formula C19H15F3N6O2 B2553595 1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole CAS No. 338395-55-4](/img/structure/B2553595.png)
1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole is a triazole derivative, a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring. They are often synthesized through click chemistry reactions, which are characterized by their high efficiency and selectivity .
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods, including the click reaction, which is a copper-catalyzed azide-alkyne cycloaddition. This method is efficient and has been used to synthesize a variety of triazole compounds . For instance, the synthesis of 1-{[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives was performed using a one-pot, four-component condensation reaction, demonstrating the versatility of triazole synthesis .
Molecular Structure Analysis
Triazole compounds can exhibit different coordination patterns when forming complexes with metals. For example, in some ruthenium complexes, the N(3) of the triazole skeleton coordinates with the metal, while in others, the N(2) is involved . The molecular structure of triazole derivatives can be determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, including oxidation and transfer hydrogenation when they are part of metal complexes . They can also undergo functionalization reactions, such as lithiation-trapping sequences, which allow for the regioselective synthesis of substituted triazoles . Additionally, triazoles can be alkylated or nitrated under certain conditions, leading to the formation of different products depending on the reactants and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups can affect the acidity of the triazole ring, as seen in the molecule of 1-phenyl-3-hydroxy-1,2,4-triazole, which exhibits slight acidic behavior due to the influence of the nitrogen atom and adjacent double bond . The solubility, melting point, and stability of triazole compounds can also vary depending on their substitution patterns and the presence of functional groups .
科学的研究の応用
Triazole Derivatives in Drug Development
Triazole derivatives are crucial in drug development due to their structural versatility and range of biological activities. They serve as core structures in designing drugs with antimicrobial, antifungal, antitumor, and antiviral properties, among others. The structural variations within the triazole family allow for the synthesis of compounds with targeted therapeutic effects, making them a valuable asset in pharmaceutical chemistry. A comprehensive review by Ferreira et al. (2013) emphasizes the significance of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives in clinical studies, highlighting the ongoing interest in developing novel triazoles for medical use due to their broad biological activities (Ferreira, D. da Rocha, da Silva, Ferreira, Boechat, & Magalhães, 2013).
Synthetic Applications and Physico-Chemical Properties
The synthetic versatility of triazole derivatives is a key aspect of their scientific applications. They are employed in creating compounds for optical materials, photosensitizers, antioxidants, and even corrosion inhibitors, showcasing their wide applicability beyond pharmaceuticals. The synthesis and study of physico-chemical properties of triazole derivatives, as outlined by Parchenko (2019), reveal their importance not only in the pharmaceutical, medical, and veterinary fields but also in engineering, metallurgy, and agriculture (Parchenko, 2019).
Antifungal and Antibacterial Properties
Triazole derivatives exhibit significant antifungal and antibacterial activities, making them potent candidates for addressing drug resistance issues in pathogens. The development of novel antifungal agents is critical, as resistance to existing fungicides becomes more common. Triazole cores, due to their potent and broad-spectrum activity, have been extensively studied for their antifungal properties, leading to the synthesis of new antifungal drug candidates with high effectiveness and selectivity (Kazeminejad, Marzi, Shiroudi, Kouhpayeh, Farjam, & Zarenezhad, 2022).
作用機序
Target of Action
For example, some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
Mode of Action
Triazole compounds often interact with their targets via hydrogen bonding .
Biochemical Pathways
Triazole compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Based on the activities of other triazole compounds, it could potentially have a range of effects depending on its specific targets .
特性
IUPAC Name |
1-phenyl-3-[[3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-5-yl]methoxy]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6O2/c20-19(21,22)13-5-4-8-15(9-13)29-10-16-24-17(26-25-16)11-30-18-23-12-28(27-18)14-6-2-1-3-7-14/h1-9,12H,10-11H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJILWLHOLGILES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC3=NC(=NN3)COC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)
![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2553517.png)
![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)
![5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2553520.png)
![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)
![5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2553526.png)

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)